3-Bromo-5-chloro-4-methylpyridin-2-ol
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Overview
Description
3-Bromo-5-chloro-4-methylpyridin-2-ol is a chemical compound with the molecular formula C6H5BrClNO. It is a derivative of pyridine, characterized by the presence of bromine, chlorine, and a methyl group attached to the pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-chloro-4-methylpyridin-2-ol typically involves the bromination and chlorination of 4-methylpyridin-2-ol. The reaction conditions often include the use of bromine and chlorine reagents under controlled temperature and pressure to ensure selective substitution at the desired positions on the pyridine ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and chlorination processes, utilizing specialized equipment to handle the reactive halogen reagents safely. The process is optimized to maximize yield and purity while minimizing by-products and waste .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-chloro-4-methylpyridin-2-ol undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while oxidation and reduction can lead to different oxidation states of the compound .
Scientific Research Applications
3-Bromo-5-chloro-4-methylpyridin-2-ol has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-Bromo-5-chloro-4-methylpyridin-2-ol involves its interaction with specific molecular targets and pathways. The bromine and chlorine atoms, along with the methyl group, influence the compound’s reactivity and binding affinity to various biological targets. These interactions can modulate biochemical pathways, leading to potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-5-chloro-2-hydroxy-4-picoline
- 3-Bromo-5-chloro-4-methyl-1,2-dihydropyridin-2-one
- 3-Bromo-5-chloro-4-methyl-1H-pyridin-2-one
Uniqueness
3-Bromo-5-chloro-4-methylpyridin-2-ol is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Properties
IUPAC Name |
3-bromo-5-chloro-4-methyl-1H-pyridin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrClNO/c1-3-4(8)2-9-6(10)5(3)7/h2H,1H3,(H,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKLYPWQHGKGSAQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC=C1Cl)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80682409 |
Source
|
Record name | 3-Bromo-5-chloro-4-methylpyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80682409 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.47 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1199773-45-9 |
Source
|
Record name | 3-Bromo-5-chloro-4-methyl-2(1H)-pyridinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1199773-45-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Bromo-5-chloro-4-methylpyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80682409 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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